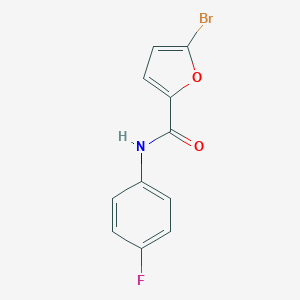
5-bromo-N-(4-fluorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-fluorophenyl)-2-furamide, also known as GSK-3 inhibitor VIII, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and apoptosis.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-fluorophenyl)-2-furamide involves the inhibition of this compound, an enzyme that is involved in various cellular processes. This compound plays a crucial role in the regulation of glycogen metabolism, gene expression, and apoptosis. Inhibition of this compound by this compound results in the activation of various signaling pathways, including the Wnt/β-catenin pathway, which has been implicated in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various animal models. This compound has been shown to exhibit neuroprotective effects by reducing the levels of oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-bromo-N-(4-fluorophenyl)-2-furamide is its potent inhibitory activity against this compound. This property makes it an ideal tool for studying the role of this compound in various cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-bromo-N-(4-fluorophenyl)-2-furamide. One of the areas of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular diseases. Furthermore, the development of more efficient synthesis methods for this compound could facilitate its use in various research applications.
Synthesis Methods
The synthesis of 5-bromo-N-(4-fluorophenyl)-2-furamide involves the reaction between 4-fluoroaniline and 5-bromo-2-furoic acid in the presence of thionyl chloride and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in several scientific journals and is considered a reliable and efficient method for producing this compound.
Scientific Research Applications
5-bromo-N-(4-fluorophenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
properties
Molecular Formula |
C11H7BrFNO2 |
|---|---|
Molecular Weight |
284.08 g/mol |
IUPAC Name |
5-bromo-N-(4-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7BrFNO2/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15) |
InChI Key |
BCNVBLDFGFQZGK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B240784.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![3-[(Diphenylacetyl)amino]benzamide](/img/structure/B240786.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![2,4-dichloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240801.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)